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Compound of Interest

Compound Name: Methyl-1,2-cyclopentene oxide

Cat. No.: B094717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl-
1,2-cyclopentene oxide (C₆H₁₀O). Due to the limited availability of direct experimental mass

spectral data in public databases, this document outlines the predicted fragmentation patterns

based on established principles of mass spectrometry for cyclic ethers and epoxides. It also

includes a generalized experimental protocol for the analysis of this compound using gas

chromatography-mass spectrometry (GC-MS).

Core Compound Properties
Methyl-1,2-cyclopentene oxide, also known as 1-methyl-1,2-epoxycyclopentane, is a

saturated heterocyclic compound. Its fundamental properties are summarized below.

Property Value

Molecular Formula C₆H₁₀O

Molecular Weight 98.14 g/mol [1]

CAS Number 16240-42-9

Boiling Point 113 °C[1]

Density 0.914 g/mL at 25 °C[1]
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Predicted Electron Ionization Mass Spectrum
Electron ionization (EI) is a common technique for the mass analysis of volatile organic

compounds. The process involves bombarding the sample with high-energy electrons, leading

to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

Predicted Fragmentation Pathways:

The fragmentation of Methyl-1,2-cyclopentene oxide is expected to be driven by the relief of

ring strain in the epoxide ring and the formation of stable carbocations and oxonium ions. The

primary fragmentation processes for cyclic ethers involve α-cleavage, which is the breaking of

a bond adjacent to the oxygen atom.

A proposed fragmentation pathway is illustrated below:
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Caption: Predicted fragmentation pathway of Methyl-1,2-cyclopentene oxide.

Table of Predicted Fragment Ions:
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m/z Proposed Ion Putative Structure Notes

98 [C₆H₁₀O]⁺• Molecular Ion (M⁺•)
The intact ionized

molecule.

83 [M - CH₃]⁺ [C₅H₇O]⁺
Loss of the methyl

group via α-cleavage.

69 [M - CHO]⁺ [C₅H₉]⁺

Loss of a formyl

radical, a common

fragmentation for

epoxides.

55 [C₄H₇]⁺
Further fragmentation

of the m/z 69 ion.

54 [M - C₂H₄O]⁺• [C₄H₆]⁺•

Result of a retro-Diels-

Alder type

rearrangement after

ring opening.

43 [C₃H₇]⁺ or [C₂H₃O]⁺

Common aliphatic or

oxygen-containing

fragment.

41 [C₃H₅]⁺

Allyl cation, a stable

and common

fragment.

Experimental Protocol: GC-MS Analysis
This section provides a general methodology for the analysis of Methyl-1,2-cyclopentene
oxide using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

Prepare a dilute solution of Methyl-1,2-cyclopentene oxide in a volatile organic solvent

(e.g., dichloromethane or hexane). A typical concentration would be in the range of 10-100

µg/mL.
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Ensure the solvent is of high purity to avoid interference.

2. Instrumentation:

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of

volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a

5% phenyl-methylpolysiloxane stationary phase).

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.

3. GC-MS Parameters:

Parameter Recommended Setting

Injector Temperature 250 °C

Injection Volume 1 µL

Injection Mode Split (e.g., 50:1 split ratio)

Carrier Gas Helium at a constant flow rate of 1 mL/min

Oven Temperature Program

Initial temperature of 50 °C, hold for 2 minutes,

then ramp to 250 °C at 10 °C/min, and hold for 5

minutes.

Transfer Line Temperature 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI)

Electron Energy 70 eV

Mass Range m/z 35-300

Scan Speed 2 scans/second

4. Data Analysis:

The total ion chromatogram (TIC) will show the separation of components in the sample.
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The mass spectrum corresponding to the chromatographic peak of Methyl-1,2-
cyclopentene oxide can be extracted and analyzed.

The fragmentation pattern should be compared with the predicted fragments and, if

available, with a reference spectrum from a spectral library.

A generalized workflow for this experimental protocol is depicted below:

Sample Preparation GC-MS Analysis Data Analysis

Dilute Sample Injection GC Separation Ionization (EI) Mass Analysis Detection Total Ion Chromatogram Mass Spectrum Extraction Fragmentation Analysis

Click to download full resolution via product page

Caption: General experimental workflow for GC-MS analysis.

This guide serves as a foundational resource for researchers working with Methyl-1,2-
cyclopentene oxide. While direct experimental data remains scarce, the principles outlined

here provide a robust framework for its mass spectrometric analysis and interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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